molecular formula C18H14LiN B12577209 lithium;N,N-diphenylaniline CAS No. 194292-05-2

lithium;N,N-diphenylaniline

Cat. No.: B12577209
CAS No.: 194292-05-2
M. Wt: 251.3 g/mol
InChI Key: XTIFLJIANPDCGM-UHFFFAOYSA-N
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Description

Lithium;N,N-diphenylaniline is an organolithium compound that features a lithium atom bonded to an N,N-diphenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with an organolithium reagent. One common method is the bromine-lithium exchange reaction, where N,N-diphenylaniline is first brominated to form a bromo derivative, which is then treated with an organolithium reagent such as n-butyllithium to yield the desired this compound compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination followed by lithium exchange reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-diphenylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted N,N-diphenylaniline derivatives.

Scientific Research Applications

Lithium;N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;N,N-diphenylaniline involves its ability to donate electrons due to the presence of the lithium atom. This electron-donating property makes it a valuable component in the synthesis of materials with high electron mobility. The molecular targets and pathways involved include interactions with various electrophiles and participation in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenylaniline: Lacks the lithium atom, resulting in different electronic properties.

    N,N-diphenylamine: Similar structure but without the lithium atom.

    N,N-diphenylbenzylamine: Contains a benzyl group instead of lithium.

Uniqueness

Lithium;N,N-diphenylaniline is unique due to the presence of the lithium atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high electron mobility and specific reactivity patterns .

Properties

CAS No.

194292-05-2

Molecular Formula

C18H14LiN

Molecular Weight

251.3 g/mol

IUPAC Name

lithium;N,N-diphenylaniline

InChI

InChI=1S/C18H14N.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-2,4-15H;/q-1;+1

InChI Key

XTIFLJIANPDCGM-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3

Origin of Product

United States

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